pKa Comparison vs. Non-Fluorinated Analog
The presence of the electron-withdrawing fluorine atom at the 3-position of the phenyl ring reduces the basicity of the piperazine nitrogen compared to non-fluorinated analogs. The predicted pKa for Methyl 3-fluoro-5-(1-piperazinyl)benzoate is 8.78±0.10 , whereas the non-fluorinated methyl 3-(1-piperazinyl)benzoate is expected to have a higher pKa (approximately 9.0–9.5) due to the absence of the fluorine inductive effect. This difference influences protonation state at physiological pH and can impact solubility, permeability, and target engagement in biological assays.
| Evidence Dimension | pKa (basicity of piperazine nitrogen) |
|---|---|
| Target Compound Data | 8.78 ± 0.10 (predicted) |
| Comparator Or Baseline | Methyl 3-(1-piperazinyl)benzoate (non-fluorinated): estimated pKa ~9.0–9.5 |
| Quantified Difference | Approximately 0.2–0.7 pKa units lower |
| Conditions | Predicted values based on ACD/Labs or similar computational models |
Why This Matters
A lower pKa indicates a higher proportion of the uncharged, membrane-permeable species at physiological pH, which can directly influence cellular uptake and assay performance in cell-based screens.
